2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Physicochemical Property Optimization Membrane Permeability Drug-Likeness

2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 676994-65-3) is a bicyclic nitrogen-containing heterocycle belonging to the class of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines. This scaffold is recognized as a privileged structure in medicinal chemistry, particularly as a core for potent and selective kinase inhibitors.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 676994-65-3
Cat. No. B1610363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
CAS676994-65-3
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=NC=C2CNCCC2=N1
InChIInChI=1S/C8H11N3/c1-6-10-5-7-4-9-3-2-8(7)11-6/h5,9H,2-4H2,1H3
InChIKeyWFGUTPUYXDVQLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 676994-65-3): A Privileged Core Scaffold for Kinase-Targeted Drug Discovery and Chemical Biology


2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 676994-65-3) is a bicyclic nitrogen-containing heterocycle belonging to the class of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines. This scaffold is recognized as a privileged structure in medicinal chemistry, particularly as a core for potent and selective kinase inhibitors [1]. The compound features a characteristic 2-methyl substituent on the pyrimidine ring, resulting in a molecular formula of C₈H₁₁N₃ and a molecular weight of 149.19 g/mol . As a commercially available building block, it is supplied with comprehensive batch-specific analytical documentation, including NMR, HPLC, and GC data, to support rigorous pharmaceutical research and development workflows . Its structural features underpin its utility as a versatile intermediate for constructing biologically active molecules targeting the PI3K/Akt pathway and other kinase-dependent signaling networks [1].

Procurement Risk for 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Why In-Class Analogs Are Not Interchangeable


The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold's biological performance is exquisitely sensitive to even minor structural modifications. For instance, the strategic morphing of an alternative heterocyclic core to a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine was a critical step in the discovery of the clinical PI3Kδ inhibitor leniolisib, a decision driven by the need for optimal lipophilicity and selectivity [1]. Simple substitution at the 2-position, such as replacing hydrogen with a methyl group, fundamentally alters key physicochemical properties, including hydrogen bond donor capacity and partition coefficient (LogP) . These changes directly influence a molecule's solubility, membrane permeability, and binding interactions with biological targets. Therefore, procuring a generic, unqualified in-class analog without these specific attributes introduces significant risk of project failure in medicinal chemistry campaigns, as it will not replicate the pharmacokinetic or pharmacodynamic profile of a lead series optimized around the 2-methyl substitution pattern.

Quantitative Differentiation of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 676994-65-3) from Its Closest Scaffold Analogs


Reduced Hydrogen Bond Donor (HBD) Count Enhances Predicted Membrane Permeability Profile vs. Unsubstituted Core Scaffold

The 2-methyl substitution on the target compound eliminates a hydrogen bond donor (HBD) present on the unsubstituted core scaffold. The target compound (CAS 676994-65-3) possesses 1 HBD and 3 hydrogen bond acceptors (HBA), while the unsubstituted analog 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (free base, CAS 192869-50-4) possesses 2 HBD and 3 HBA . This reduction in HBD count from 2 to 1 is quantitatively significant for drug design, as it lowers the molecule's desolvation penalty for crossing lipid bilayers and reduces the topological polar surface area (TPSA) .

Physicochemical Property Optimization Membrane Permeability Drug-Likeness

Increased Lipophilicity (LogP) of 2-Methyl Core vs. Unsubstituted Analog for Improved Passive Permeability

The target compound exhibits a calculated LogP of approximately 0.43–0.76, a value that is higher than the predicted LogP of ~0.1 for the unsubstituted 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold . This quantifiable increase in lipophilicity (~0.3–0.6 LogP units) positions the 2-methyl derivative within a more favorable lipophilicity range for passive membrane permeability, as outlined by the 'Rule of 5' guidelines for drug-likeness.

Lipophilicity LogP ADME Optimization

Clinically Validated Scaffold Precedent: The 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Core as the Basis for the Selective PI3Kδ Inhibitor Leniolisib

A landmark study in medicinal chemistry demonstrated that morphing the heterocyclic core of a quinazoline-based series to a significantly less lipophilic 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine was a critical breakthrough that led to the discovery of CDZ173 (leniolisib), a potent and highly selective PI3Kδ inhibitor [1]. This strategic scaffold hop was essential for achieving an optimal on-target profile, desirable ADME properties, and ultimately clinical translation. The target compound, containing this identical core with a 2-methyl substituent, represents the foundational building block of this therapeutically validated pharmacophore.

Kinase Inhibition PI3Kδ Selectivity Scaffold Validation Drug Discovery

High-Impact Application Scenarios for 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 676994-65-3)


Combinatorial Chemistry Building Block for PI3Kδ-Focused Kinase Libraries

Leveraging its status as the core structure of the clinically validated PI3Kδ inhibitor leniolisib [1], this compound is the ideal starting material for synthesizing focused compound libraries for lead discovery and optimization against the PI3K/Akt pathway. Its 2-methyl substitution provides a specific, modifiable handle for exploring structure-activity relationships (SAR) at the hinge-binding region of the kinase.

Medicinal Chemistry for Lead Optimization via 2-Position SAR Exploration

The quantitative improvements in HBD count and lipophilicity over the unsubstituted core scaffold make this the preferred intermediate for medicinal chemists optimizing for CNS penetration or intracellular target engagement. The 2-methyl group serves as a benchmark to systematically explore the impact of larger alkyl or aryl substituents on ADME properties, using the known LogP shift as a reference point.

Procurement Reference Standard for Analytical Method Validation and Quality Control

The availability of this compound with a defined purity (≥95%) and comprehensive, batch-specific analytical documentation (NMR, HPLC, GC) enables its use as a certified reference standard. Its unique spectroscopic fingerprint, including characteristic signals for the 2-methyl group , allows for unambiguous identification and quantification, critical for industrial quality assurance in a GMP environment.

Quote Request

Request a Quote for 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.